molecular formula C10H12ClN3 B15538903 6-chloro-N-(cyclopent-3-en-1-yl)-2-methylpyrimidin-4-amine

6-chloro-N-(cyclopent-3-en-1-yl)-2-methylpyrimidin-4-amine

Cat. No.: B15538903
M. Wt: 209.67 g/mol
InChI Key: JXHJUIYOXIJMPC-UHFFFAOYSA-N
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Description

6-chloro-N-(cyclopent-3-en-1-yl)-2-methylpyrimidin-4-amine is a chemical compound of significant interest in scientific research and development, particularly within the field of medicinal chemistry. As a pyrimidine derivative, this scaffold is recognized as a key structural component in a wide array of biologically active molecules . Pyrimidine-based compounds are frequently employed as versatile building blocks in the synthesis of potential pharmaceuticals and have been extensively reported to exhibit diverse biological activities, including antibacterial, antiviral, and anticancer properties . The specific substitution pattern of the chlorine and amine groups on the pyrimidine ring makes this class of compounds a valuable precursor for further chemical exploration . For instance, structurally similar chloro- and methyl-substituted pyrimidine amines have been identified as key fragments in the discovery and optimization of novel inhibitors for various enzymes, such as Phosphodiesterase 10A (PDE10A) and Fibroblast Growth Factor Receptors (FGFRs) . Furthermore, related compounds featuring a cyclopentene ring, similar to the cyclopent-3-en-1-yl group in this amine, have been documented as critical intermediates in the synthesis of established therapeutic agents, such as the HIV reverse transcriptase inhibitor Abacavir . Researchers can leverage this compound as a privileged scaffold for constructing compound libraries aimed at hit identification and lead optimization campaigns. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

6-chloro-N-cyclopent-3-en-1-yl-2-methylpyrimidin-4-amine

InChI

InChI=1S/C10H12ClN3/c1-7-12-9(11)6-10(13-7)14-8-4-2-3-5-8/h2-3,6,8H,4-5H2,1H3,(H,12,13,14)

InChI Key

JXHJUIYOXIJMPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2CC=CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares 6-chloro-N-(cyclopent-3-en-1-yl)-2-methylpyrimidin-4-amine with structurally related pyrimidin-4-amine derivatives. Key differences lie in the N-substituent and additional functional groups, which modulate molecular weight, polarity, and reactivity:

Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Notable Features Reference
This compound Cyclopent-3-en-1-yl C₁₀H₁₁ClN₃ 208.67 Cyclic unsaturated substituent; potential for π-π interactions. Inferred
6-Chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine Furan-2-ylmethyl C₁₀H₁₀ClN₃O 223.66 Oxygen-containing heterocycle; may enhance solubility in polar solvents.
6-Chloro-N-(2-ethylhexyl)-2-methylpyrimidin-4-amine 2-Ethylhexyl C₁₃H₂₂ClN₃ 255.79 Hydrophobic alkyl chain; suitable for lipid-based formulations.
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine Cyclopropyl + methylthio C₈H₁₀ClN₃S 215.70 Thioether group; potential for redox activity or metal coordination.
6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine Methyl + methylthio C₆H₈ClN₃S 189.67 Compact structure; high electrophilicity at C4 due to methylthio group.
6-Chloro-N-(3-trifluoromethylphenyl)pyrimidin-4-amine 3-Trifluoromethylphenyl C₁₁H₇ClF₃N₃ 273.64 Electron-withdrawing CF₃ group; may improve metabolic stability.

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-chloro-N-(cyclopent-3-en-1-yl)-2-methylpyrimidin-4-amine?

  • Methodological Answer : Synthesis optimization should focus on:
  • Reagent selection : Use chlorinating agents (e.g., POCl₃) to introduce the chlorine atom at position 6, as seen in analogous pyrimidine syntheses .
  • Cyclopentene coupling : Amine substitution at the cyclopentene ring requires nucleophilic aromatic substitution (SNAr) under controlled pH (e.g., NaHCO₃ buffer) to avoid ring-opening side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product, as validated in structurally similar pyrimidine derivatives .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic signals:
  • Cyclopentene protons: δ 5.6–6.2 ppm (olefinic protons) .
  • Pyrimidine NH: δ 8.1–8.5 ppm (exchangeable proton) .
  • Mass Spectrometry : Expect a molecular ion peak [M+H]⁺ matching the molecular formula (C₁₁H₁₃ClN₄), with fragmentation patterns indicating loss of Cl (m/z –35) or cyclopentene (m/z –68) .

Advanced Research Questions

Q. How does the cyclopentene substituent influence the compound’s reactivity in biological systems compared to other cyclic amines?

  • Methodological Answer : The cyclopentene ring introduces steric and electronic effects:
  • Steric hindrance : The non-planar cyclopentene may reduce binding affinity to flat enzyme active sites compared to furan or phenyl substituents .
  • Electron-rich environment : The double bond in cyclopentene enhances π-π stacking with aromatic residues in target proteins, as observed in pyrimidine-based kinase inhibitors .
  • Experimental validation : Perform molecular docking studies using PyMol or AutoDock, comparing binding energies with cyclopentene vs. cyclohexene analogs .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigate via:
  • Dose-response standardization : Use IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
  • Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity, as impurities <5% can skew bioactivity results .
  • Control experiments : Compare activity with the des-chloro analog to isolate the chlorine atom’s contribution .

Q. What computational strategies predict the compound’s metabolic stability?

  • Methodological Answer :
  • In silico tools : Use SwissADME to predict cytochrome P450 interactions. The chlorine atom at position 6 reduces metabolic oxidation, while the cyclopentene may increase susceptibility to epoxidation .
  • Experimental follow-up : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) to validate predictions. Monitor metabolite formation via LC-MS/MS .

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